3-Iodo-1-methyl-1H-indazol-6-ol
CAS No.:
Cat. No.: VC18319796
Molecular Formula: C8H7IN2O
Molecular Weight: 274.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7IN2O |
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Molecular Weight | 274.06 g/mol |
IUPAC Name | 3-iodo-1-methylindazol-6-ol |
Standard InChI | InChI=1S/C8H7IN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3 |
Standard InChI Key | OQXIRSIECSBLQZ-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=CC(=C2)O)C(=N1)I |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features an indazole core—a bicyclic structure combining benzene and pyrazole rings—with three critical modifications:
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Methyl group at the N1 position, enhancing metabolic stability
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Iodo substituent at the C3 position, enabling cross-coupling reactions
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Hydroxyl group at the C6 position, facilitating hydrogen bonding and solubility
The planar indazole system allows π-π interactions with biological targets, while the iodine atom provides a heavy atom effect for crystallographic studies .
Table 1: Key Molecular Descriptors
Synthetic Pathways and Optimization
General Indazole Functionalization Strategies
While explicit synthesis protocols for 3-Iodo-1-methyl-1H-indazol-6-ol remain proprietary, retro-synthetic analysis suggests two plausible routes:
Route A: Direct Iodination
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Methylation: Starting from 1H-indazol-6-ol, introduce methyl group at N1 using methyl iodide under basic conditions .
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Electrophilic Substitution: Perform iodination at C3 using N-iodosuccinimide (NIS) in acetic acid, leveraging the hydroxyl group's directing effects .
Route B: Palladium-Catalyzed Cross-Coupling
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Suzuki-Miyaura Coupling: Utilize pre-halogenated indazole intermediates to introduce iodine via Pd(0)-catalyzed reactions with iodobenzene derivatives .
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Protection/Deprotection: Temporarily protect the C6 hydroxyl as a silyl ether (e.g., TBSCl) during metal-mediated reactions .
Industrial-scale production by MolCore BioPharmatech achieves >97% purity through column chromatography and recrystallization from ethanol/water mixtures .
Physicochemical Profile
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C without melting, consistent with aromatic iodides
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Photolability: Iodo group necessitates storage in amber vials under inert gas to prevent dehalogenation
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pH Sensitivity: Hydroxyl group (pKa ≈ 9.5) enables salt formation with amines, enhancing aqueous solubility
Table 2: Spectroscopic Signatures
Pharmaceutical Applications
Antibacterial Activity
Though untested directly, chlorinated analogs show:
Analytical Characterization Methods
Mass Spectrometry
Future Research Directions
Targeted Modifications
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Fluoro Derivatives: Replace iodine with CF₃ groups to enhance blood-brain barrier penetration
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Prodrug Strategies: Esterify hydroxyl to improve oral bioavailability
Combination Therapies
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